REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][OH:7].Cl.[CH3:9][NH:10][OH:11].[CH2:12]=O>O.C(=O)(O)[O-].[Na+]>[OH:11][N:10]([CH2:12][C:5]1[O:1][C:2]([CH2:6][OH:7])=[CH:3][CH:4]=1)[CH3:9] |f:1.2,5.6|
|
Name
|
|
Quantity
|
14.7 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)CO
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
Cl.CNO
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° hr and at room temperature for 4 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
the solution extracted with ethyl acetate (4×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ethyl acetate extracts were dried (sodium sulphate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
to give an oil which
|
Type
|
DISTILLATION
|
Details
|
was distilled (6×10-1 mm/200°-210°)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ON(C)CC1=CC=C(O1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |